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Compound of Interest

Compound Name: 2,4-Dibromo-6-ethylaniline

Cat. No.: B3416411

This guide delves into the technical characterization of 2,4-Dibromo-6-ethylaniline, a
molecule identified by the CAS number 81100-30-3. It is imperative to state from the outset that
this compound is not extensively documented in peer-reviewed scientific literature. As such,
this document serves as both a repository of known information and a predictive guide
grounded in the established principles of organic chemistry and analytical science. For the
senior application scientist, the challenge with a compound like 2,4-Dibromo-6-ethylaniline
lies not in reciting a wealth of established data, but in constructing a robust framework for its
synthesis, characterization, and potential application based on the reactivity of its constituent
functional groups and data from closely related analogues. This guide is therefore structured to
empower the researcher to confidently approach this molecule, equipped with a sound
understanding of its likely properties and the methodologies required for its rigorous evaluation.

Core Identity and Physicochemical Profile

2,4-Dibromo-6-ethylaniline is a substituted aromatic amine. The presence of two bromine
atoms, an ethyl group, and an amino group on the benzene ring dictates its chemical reactivity
and physical properties. The amino group is a powerful ortho-, para-director and activating
group in electrophilic aromatic substitution, though its reactivity can be modulated. The bromine
atoms are deactivating yet ortho-, para-directing, and the ethyl group is a weak activating

group.

Structural and Molecular Data
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Property Value Source
CAS Number 81100-30-3 [1]
Chemical Name 2,4-Dibromo-6-ethylaniline [1]
Molecular Formula CsHoBr2N [1]
Molecular Weight 278.97 g/mol [1]
SMILES NC1=C(CC)C=C(Br)C=C1Br [1]
XLogP3 3.4 [1]

Predicted and Comparative Physicochemical Properties

Direct experimental data for the physicochemical properties of 2,4-Dibromo-6-ethylaniline are
not readily available. However, we can infer likely characteristics and draw comparisons with a
structurally similar, better-characterized compound, 2,6-Dibromo-4-methylaniline (CAS 6968-
24-7).

2,4-Dibromo-6- 2,6-Dibromo-4-
- - Source (for
Property ethylaniline methylaniline
. . analogue)
(Predicted) (Experimental)
Likely a solid at room
Appearance Cream Powder [2]
temperature
Melting Point Not available 70.5-76.5 °C [2]
Boiling Point High, likely >250 °C Not available
Low in water, soluble
- in organic solvents )
Solubility Soluble in ethanol [3]

(e.g., ethanol,

dichloromethane)

Synthesis and Reactivity
Proposed Synthetic Pathway: Electrophilic Bromination
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A logical and established method for the synthesis of 2,4-Dibromo-6-ethylaniline is the direct
electrophilic bromination of 2-ethylaniline. The amino group is a strong activating group,
directing substitution to the ortho and para positions.

Proposed Synthesis of 2,4-Dibromo-6-ethylaniline

Electrophilic
Aromatic
Substitution

) Solvent:
Acetic Acid or Dichloromethane

Click to download full resolution via product page
Caption: Proposed synthetic route to 2,4-Dibromo-6-ethylaniline.
Experimental Protocol:

o Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser, dissolve 2-ethylaniline (1 equivalent) in glacial
acetic acid.

e Bromination: Cool the solution in an ice bath. From the dropping funnel, add a solution of
bromine (2 equivalents) in glacial acetic acid dropwise with stirring. The rate of addition
should be controlled to maintain the reaction temperature below 10 °C.

» Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for an additional 2-4 hours. The reaction progress can be
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monitored by Thin Layer Chromatography (TLC).

o Work-up: Pour the reaction mixture into a beaker containing cold water. Neutralize the
solution with a saturated solution of sodium bicarbonate until effervescence ceases.

o Extraction: Extract the product with dichloromethane (3 x volumes).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

e Acetic Acid as Solvent: Provides a polar medium to facilitate the reaction and can help to
moderate the reactivity of the aniline.

e Controlling Temperature: The bromination of anilines is highly exothermic. Low-temperature
control is crucial to prevent over-bromination and the formation of undesired byproducts.[4]

 Stoichiometry: Using two equivalents of bromine targets the two most activated positions
(para and one ortho position) on the 2-ethylaniline ring.

Chemical Reactivity and Potential Applications

The chemical structure of 2,4-Dibromo-6-ethylaniline suggests its primary utility as a building
block in organic synthesis.

o Pharmaceutical and Agrochemical Synthesis: The aniline functionality can be diazotized and
converted to a variety of other functional groups. The bromine atoms can participate in cross-
coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex molecules.
Similar halogenated anilines are key intermediates in the synthesis of pharmaceuticals and
agrochemicals.[5]

» Dye Manufacturing: Aromatic amines are foundational components in the synthesis of azo
dyes. The specific substitution pattern of 2,4-Dibromo-6-ethylaniline could be exploited to
create dyes with specific chromatic and fastness properties.[5]
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Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of 2,4-Dibromo-6-
ethylaniline.

Analytical Characterization Workflow

Functional Groups {FTlR Spectroscopy J

Structural Elucidation (N MR Spectroscopy

(lH’ 13C)

Purity & Quantification
HPLC-UV/DAD

Purity & MW \W
GC-MS

Click to download full resolution via product page

=

Caption: Recommended workflow for the analytical characterization of 2,4-Dibromo-6-
ethylaniline.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of
halogenated anilines.[6]

Protocol:

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
solvent like dichloromethane or ethyl acetate.
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e GC Conditions:

(¢]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

[¢]

Injector Temperature: 250 °C.

[¢]

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

[e]

Carrier Gas: Helium at a constant flow rate.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 50 to 400.

o Expected Fragmentation: Look for the molecular ion peak (M+) and characteristic isotopic
patterns for two bromine atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Diode Array Detection (DAD) is an excellent method for purity determination
and quantification.[7][8]

Protocol:

o Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible
solvent (e.g., acetonitrile).

¢ HPLC Conditions:

o

Column: A C18 reversed-phase column.

[¢]

Mobile Phase: A gradient of acetonitrile and water.

[¢]

Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically
around 240-260 nm for substituted anilines).

Flow Rate: 1.0 mL/min.

o
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation.

e 'H NMR: The proton NMR spectrum will provide information on the number of different types
of protons and their connectivity. Expect signals for the aromatic protons, the -NHz protons,
and the ethyl group protons (-CHz- and -CHs).

e 13C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom
in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

» Expected Absorptions:

o

N-H stretching of the primary amine (around 3300-3500 cm™1).

o

C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm™1).

[¢]

C=C stretching of the aromatic ring (around 1450-1600 cm™1).

[¢]

C-N stretching (around 1250-1350 cm™1).

o

C-Br stretching (in the fingerprint region, < 1000 cm~1).

Safety and Handling

While a specific safety data sheet (SDS) for 2,4-Dibromo-6-ethylaniline should always be
consulted, general precautions for handling halogenated aromatic amines should be followed.

o Hazards: Assumed to be harmful if swallowed, causes skin irritation, causes serious eye
irritation, and may cause respiratory irritation.

o Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye
protection, and face protection.
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» Handling: Use in a well-ventilated area or in a fume hood. Avoid inhalation of dust or vapors.
Avoid contact with skin and eyes.

Conclusion and Future Directions

2,4-Dibromo-6-ethylaniline is a chemical intermediate with significant potential in various
fields of chemical synthesis. While direct experimental data on this specific molecule is limited,
a comprehensive understanding of its likely properties and behavior can be established
through the study of analogous compounds and the application of fundamental chemical
principles. The synthetic and analytical protocols outlined in this guide provide a solid
foundation for researchers to work with this compound safely and effectively. Future research
should focus on the experimental determination of its physicochemical properties, the
optimization of its synthesis, and the exploration of its utility in the development of novel
molecules with valuable biological or material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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